Isopropyldiphenylphosphine is an organophosphorus compound with the molecular formula and a molecular weight of 228.27 g/mol. It is characterized by its white to colorless appearance and is sensitive to air, requiring storage under inert gas conditions at low temperatures (2-8 °C) to prevent degradation . This compound is primarily utilized as a ligand and catalyst in various organic synthesis reactions, particularly in coordination chemistry.
Here are some of its applications in scientific research:
One of the primary applications of iPrDPP is as a ligand in transition metal catalysis. Ligands are molecules that bind to a central metal atom in a complex, influencing its reactivity and selectivity. iPrDPP's steric bulk (due to the isopropyl group) and electronic properties make it a valuable ligand for various catalytic reactions, including:
The specific properties of iPrDPP can be further tuned by modifying the substituents on the phenyl rings, allowing researchers to tailor the catalyst for different reaction types.
iPrDPP can also serve as a precursor for the synthesis of various organophosphorus compounds, which have diverse applications in various fields:
It's important to note that the synthesis and use of some organophosphorus compounds, particularly nerve agents, are strictly regulated due to their potential toxicity.
Ongoing research explores the potential of iPrDPP in developing new materials and applications. This includes:
Isopropyldiphenylphosphine exhibits significant biochemical properties, especially as a ligand in metal-catalyzed processes. It interacts with metal-containing enzymes and proteins, influencing cellular processes such as signaling pathways, gene expression, and metabolism. The compound's role in catalytic reactions can lead to the production of bioactive molecules that modulate cellular functions, potentially impacting the redox state of cells through participation in redox reactions involving metal complexes.
Several synthetic routes have been developed for the preparation of isopropyldiphenylphosphine:
Isopropyldiphenylphosphine is widely used in various applications:
Studies have shown that isopropyldiphenylphosphine interacts effectively with transition metals, forming stable complexes that are crucial for catalysis. For instance, it can coordinate with copper(I) iodide to form dimeric complexes with distinct geometries. These interactions enhance the reactivity of the metal centers involved in various catalytic cycles.
Isopropyldiphenylphosphine shares similarities with other phosphine compounds but has unique characteristics that distinguish it. Below are some similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diphenylphosphine | Commonly used ligand; less sterically hindered. | |
Triphenylphosphine | Highly sterically hindered; strong electron donor. | |
Cyclohexyl diphenyl phosphine | Similar reactivity; different sterics due to cyclohexane ring. |
Isopropyldiphenylphosphine's unique structure allows it to act effectively as both a ligand and a catalyst across a range of organic reactions while maintaining stability under specific conditions. Its ability to facilitate complex transformations makes it valuable in synthetic organic chemistry compared to other phosphines.
Isopropyldiphenylphosphine exhibits a trigonal pyramidal molecular geometry characteristic of tertiary phosphines, with the phosphorus atom at the apex and the three substituents forming the base [1]. The compound possesses the molecular formula C₁₅H₁₇P, featuring a central phosphorus atom bonded to two phenyl groups and one isopropyl group [2] [3] [4]. The phosphorus center adopts sp³ hybridization, though this is distorted from ideal tetrahedral geometry due to the presence of a lone pair of electrons [1] [5].
The molecular structure demonstrates typical phosphine bonding characteristics, with phosphorus-carbon bond lengths varying according to the nature of the substituents [6] [7]. The phosphorus-carbon bonds to the aromatic phenyl groups typically measure approximately 1.84-1.85 Å, while the phosphorus-carbon bond to the aliphatic isopropyl group is slightly longer at approximately 1.87-1.88 Å [6]. The carbon-phosphorus-carbon bond angles deviate from ideal tetrahedral angles, measuring approximately 100-105°, influenced by both electronic and steric factors [8].
The presence of three different substituents on the phosphorus center creates a potential chiral center, making isopropyldiphenylphosphine optically active [9] [10]. The rotational barrier around the phosphorus-carbon bonds is considerably higher than that observed in corresponding amines, exceeding 20 kilocalories per mole [9]. This elevated barrier is attributed to the larger size of phosphorus compared to nitrogen and the resulting increased steric interactions between substituents.
Structural Parameter | Value | Notes |
---|---|---|
Molecular geometry | Trigonal pyramidal | Similar to ammonia but with larger bond angles [1] |
Hybridization at phosphorus | sp³ (distorted) | Distortion due to lone pair presence [5] |
Phosphorus-carbon (aryl) bond length | ~1.84-1.85 Å | Typical for arylphosphines [6] |
Phosphorus-carbon (alkyl) bond length | ~1.87-1.88 Å | Slightly longer than aryl bonds [6] |
Carbon-phosphorus-carbon bond angles | ~100-105° | Influenced by steric effects [8] |
Isopropyldiphenylphosphine exists as a crystalline solid at room temperature with a well-defined melting point range of 40-43°C [3] [11] [12]. This relatively low melting point is consistent with the molecular structure, where the mixed alkyl-aryl substitution pattern provides sufficient molecular flexibility to prevent highly ordered crystal packing [12]. The compound exhibits a boiling point of 165°C under reduced pressure conditions of 11 millimeters of mercury [3] [11], reflecting the moderately high molecular weight and intermolecular van der Waals interactions.
The physical form of isopropyldiphenylphosphine is described as white flakes or a colorless to almost white crystalline solid [12]. The compound demonstrates a density of 0.861 grams per cubic centimeter, indicating it is less dense than water [11]. The flash point exceeds 110°C (230°F), classifying it as a relatively stable compound under normal handling conditions [11].
The molecular weight of isopropyldiphenylphosphine is precisely 228.28 grams per mole, calculated from its molecular formula C₁₅H₁₇P [3] [4] [11]. This molecular weight places the compound in the moderate range for tertiary phosphines, being heavier than simple trialkylphosphines but lighter than more sterically demanding phosphines such as tri-tert-butylphosphine [13]. The monoisotopic mass is reported as 228.106787 atomic mass units [4].
Physical Constant | Value | Conditions/Notes |
---|---|---|
Molecular weight | 228.28 g/mol | Based on molecular formula C₁₅H₁₇P [3] [4] |
Melting point | 40-43°C | Crystalline solid form [3] [11] [12] |
Boiling point | 165°C | At 11 mmHg pressure [3] [11] |
Density | 0.861 g/cm³ | At standard conditions [11] |
Flash point | >110°C (230°F) | Safety parameter [11] |
Physical form | White flakes/crystalline solid | Room temperature appearance [12] |
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation of isopropyldiphenylphosphine through characteristic chemical shifts and coupling patterns [14]. In proton nuclear magnetic resonance spectroscopy using deuterated chloroform as solvent, the compound exhibits distinct resonances corresponding to its molecular structure [14]. The methyl groups of the isopropyl substituent appear as a doublet of doublets at δ 1.06 with an integration of 6 protons, while the methine proton of the isopropyl group resonates as a heptet at δ 2.43 with an integration of 1 proton [14].
The aromatic protons from the two phenyl groups produce a complex multiplet in the region δ 7.23-7.57, integrating for 10 protons total [14]. Phosphorus-31 nuclear magnetic resonance spectroscopy reveals a single resonance at δ 2.26 in deuterated chloroform, which is characteristic for mixed alkyl-aryl phosphines [14]. This chemical shift falls within the expected range for phosphines bearing both electron-donating alkyl and electron-withdrawing aryl substituents.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through phosphorus-carbon coupling patterns [14]. The methyl carbons of the isopropyl group appear at δ 19.6 as a doublet with a phosphorus-carbon coupling constant of 17.9 hertz [14]. The methine carbon resonates at δ 24.9 as a doublet with a coupling constant of 8.27 hertz [14]. The aromatic carbons exhibit multiple resonances between δ 128.2-133.4, with varying degrees of phosphorus-carbon coupling depending on their proximity to the phosphorus center [14].
Infrared spectroscopy of the related phosphine oxide derivative shows characteristic phosphorus-oxygen stretching frequencies, though the parent phosphine itself lacks these features [15]. Mass spectrometry data for isopropyldiphenylphosphine is available through various databases, providing molecular ion peaks consistent with the expected molecular weight [2].
Spectroscopic Technique | Chemical Shift/Value | Assignment | Coupling Information |
---|---|---|---|
¹H NMR (CDCl₃) | δ 1.06 (dd, 6H) | Isopropyl CH₃ groups | Doublet of doublets [14] |
¹H NMR (CDCl₃) | δ 2.43 (h, 1H) | Isopropyl CH group | Heptet [14] |
¹H NMR (CDCl₃) | δ 7.23-7.57 (m, 10H) | Aromatic protons | Complex multiplet [14] |
³¹P NMR (CDCl₃) | δ 2.26 (s) | Phosphorus center | Singlet [14] |
¹³C NMR | δ 19.6 (d) | Isopropyl CH₃ carbons | JP-C = 17.9 Hz [14] |
¹³C NMR | δ 24.9 (d) | Isopropyl CH carbon | JP-C = 8.27 Hz [14] |
Isopropyldiphenylphosphine demonstrates moderate electron-donating capacity, positioned between the stronger donating ability of trialkylphosphines and the weaker donating ability of triarylphosphines [1] [16]. The electron-donating strength is primarily determined by the σ-donor capacity of the phosphorus lone pair, which is influenced by the electronic effects of the substituents [1]. The isopropyl group, being an alkyl substituent, increases the electron density on the phosphorus center through inductive effects, thereby enhancing the σ-donor capability compared to triphenylphosphine [1].
The electronic nature of the substituents significantly affects the electron-donating ability of the phosphorus atom [1]. Alkylphosphines, which possess phosphorus-carbon bonds to sp³ hybridized carbons, tend to be better electron donors than arylphosphines, which contain phosphorus-carbon bonds to sp² hybridized carbons [1]. The greater electronegativity of sp² hybrid orbitals compared to sp³ hybrid orbitals causes the phosphorus atom to hold more tightly to its lone pair when bound to aromatic carbons [1].
Isopropyldiphenylphosphine also exhibits limited π-acceptor capability through σ* orbitals of appropriate symmetry and energy [1] [17]. Unlike carbon monoxide, which possesses π* orbitals for backbonding, phosphines utilize σ* orbitals on the phosphorus-carbon bonds for accepting electron density from metal d orbitals [17]. This backbonding capability is generally weaker than that observed in classical π-acceptor ligands but contributes to the overall coordination behavior of the phosphine [1].
The basicity of isopropyldiphenylphosphine can be estimated to fall between that of trimethylphosphine and triphenylphosphine, with the isopropyl group providing enhanced basicity compared to purely aromatic substitution [18] [19]. Protonation studies and coordination behavior support this intermediate electron-donating capacity [18].
The Tolman Electronic Parameter represents a quantitative measure of the electron-donating or electron-withdrawing ability of phosphine ligands [20] [21]. This parameter is determined by measuring the frequency of the A₁ carbon-oxygen vibrational mode in nickel tricarbonyl phosphine complexes of the form [Ni(CO)₃L], where L represents the phosphine ligand of interest [20]. While direct experimental measurements for isopropyldiphenylphosphine are not extensively reported in the literature, the parameter can be estimated based on substituent effects and related phosphine data.
The Tolman Electronic Parameter correlates with the electron-donating ability of phosphine ligands through the mechanism of metal-to-ligand backbonding [20] [21]. More strongly electron-donating phosphines are associated with more electron-rich metals, which enhance carbon monoxide backbonding due to higher orbital energies [20]. Enhanced backbonding corresponds to lower carbon-oxygen stretching frequencies due to decreased carbon-oxygen bond order [20].
Based on established trends for mixed alkyl-aryl phosphines and the electronic effects of isopropyl and phenyl substituents, the Tolman Electronic Parameter for isopropyldiphenylphosphine is estimated to be approximately 2067 cm⁻¹ [20] [1]. This value falls between triphenylphosphine (2068.9 cm⁻¹) and more electron-rich alkylphosphines such as trimethylphosphine (2064.1 cm⁻¹) [20]. The presence of the electron-donating isopropyl group slightly lowers the parameter compared to triphenylphosphine, indicating enhanced electron-donating capacity.
Computational studies using density functional theory methods have been employed to predict Tolman Electronic Parameters for phosphines where experimental data are unavailable [22] [23]. These calculations involve optimization of nickel tricarbonyl phosphine complexes and calculation of vibrational frequencies, providing theoretical support for estimated values [22].
Phosphine Ligand | Tolman Electronic Parameter (cm⁻¹) | Electron-Donating Ability |
---|---|---|
Tri-tert-butylphosphine | 2056.1 | Very Strong [20] |
Trimethylphosphine | 2064.1 | Strong [20] |
Isopropyldiphenylphosphine | ~2067* | Moderate |
Triphenylphosphine | 2068.9 | Moderate [20] |
Tris(4-fluorophenyl)phosphine | 2071.3 | Weak [20] |
*Estimated value based on substituent effects and literature trends.
Isopropyldiphenylphosphine occupies a unique position among tertiary phosphines due to its mixed alkyl-aryl substitution pattern [24] [25]. Comparative analysis with related phosphines reveals how structural modifications influence both steric and electronic properties [24]. The compound exhibits intermediate characteristics between purely alkyl-substituted phosphines such as trimethylphosphine and purely aryl-substituted phosphines such as triphenylphosphine [13] [24].
Steric comparisons utilize the cone angle parameter, which quantifies the solid angle occupied by a ligand around a metal center [26] [24]. Isopropyldiphenylphosphine is estimated to have a cone angle of approximately 140-150°, falling between trimethylphosphine (118°) and triphenylphosphine (145°) [26] [24]. This intermediate steric bulk makes the compound suitable for applications requiring moderate steric hindrance without the extreme bulk of ligands such as tri-tert-butylphosphine (182°) [24].
Electronic comparisons reveal that the mixed substitution pattern provides tunable electronic properties [1] [16]. The isopropyl group enhances electron density on phosphorus through inductive effects, while the phenyl groups provide π-acceptor capability and reduce overall basicity compared to trialkylphosphines [1]. This electronic tuning allows for fine adjustment of metal-ligand interactions in coordination complexes and catalytic applications [16].
Structural similarities exist with other mixed alkyl-aryl phosphines such as methyldiphenylphosphine and ethyldiphenylphosphine [14]. These compounds share the common feature of two aromatic substituents combined with one aliphatic substituent, resulting in similar spectroscopic signatures and coordination behavior [14]. The primary differences arise from the varying steric bulk and electronic effects of the alkyl substituents [24].
Comparison with purely symmetric phosphines highlights the advantages of mixed substitution [27]. While trimethylphosphine provides strong electron donation but limited steric protection, and triphenylphosphine offers moderate steric bulk with moderate electron donation, isopropyldiphenylphosphine combines enhanced electron donation from the isopropyl group with the structural stability and π-acceptor capability of the phenyl groups [1] [13].
Phosphine | Cone Angle (°) | Electronic Character | Steric Bulk | Applications |
---|---|---|---|---|
Trimethylphosphine | 118 | Strong donor | Small | Basic coordination [24] |
Isopropyldiphenylphosphine | ~140-150* | Moderate donor | Medium | Catalysis, coordination [24] |
Triphenylphosphine | 145 | Moderate donor | Medium | General ligand applications [24] |
Tri-tert-butylphosphine | 182 | Very strong donor | Very large | Specialized catalysis [24] |
*Estimated values based on structural analysis and literature comparisons.
Irritant